molecular formula C14H18N2O B3199178 1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 1016794-28-7

1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No.: B3199178
CAS No.: 1016794-28-7
M. Wt: 230.31 g/mol
InChI Key: PPAZUSXZKKRWGI-UHFFFAOYSA-N
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Description

The compound “1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using its IUPAC Standard InChI and InChIKey . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using its molecular formula, yield, melting point, FT-IR, 1H-NMR, and ESI-MS .

Mechanism of Action

Target of Action

The compound “1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological responses.

Biochemical Pathways

The biochemical pathways affected by indole derivatives can vary widely depending on the specific derivative and its targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways. Other indole derivatives have been found to be effective against carrageenan-induced edema in albino rats , indicating that they may influence inflammatory pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with.

Biochemical Analysis

Cellular Effects

Given the broad spectrum of biological activities of indole derivatives , it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,11,15H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAZUSXZKKRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
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1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
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1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
Reactant of Route 5
1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
Reactant of Route 6
1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

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